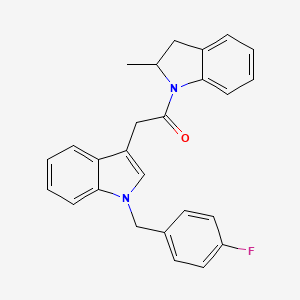
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone, also known as AB-FUBINACA, is a synthetic cannabinoid that was first identified in 2012. It has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a potent agonist for these receptors. AB-FUBINACA has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes.
作用機序
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone acts as a potent agonist for the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of these receptors and subsequent downstream signaling pathways. The exact mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of the endocannabinoid system. It has also been found to have analgesic, anti-inflammatory, and appetite-stimulating effects, among others.
実験室実験の利点と制限
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has a number of advantages for use in lab experiments, including its high affinity for the CB1 and CB2 receptors, its potent agonist activity, and its ability to modulate neurotransmitter release and ion channels. However, it also has a number of limitations, including its potential for toxicity and the need for careful handling and storage.
将来の方向性
There are a number of future directions for research on 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone, including the development of more efficient and effective synthesis methods, the identification of novel analogs with improved pharmacological properties, and the further exploration of its effects on various physiological processes. Additionally, research on the potential therapeutic applications of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone and other synthetic cannabinoids is ongoing, with a focus on their use in the treatment of pain, inflammation, and other conditions.
合成法
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with indole-3-carboxaldehyde, followed by the reaction of the resulting product with 2-methylindole-1-carboxylic acid. This synthesis method has been modified and improved over time to increase yields and purity of the final product.
科学的研究の応用
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes. It has been found to have a high affinity for the CB1 and CB2 receptors, making it a potent agonist for these receptors. This has led to its use in studying the effects of cannabinoids on various physiological processes, including pain, inflammation, and appetite regulation.
特性
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O/c1-18-14-20-6-2-4-8-24(20)29(18)26(30)15-21-17-28(25-9-5-3-7-23(21)25)16-19-10-12-22(27)13-11-19/h2-13,17-18H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSZZNWZMJLBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

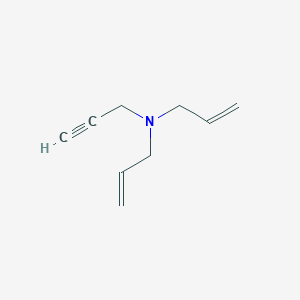
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)
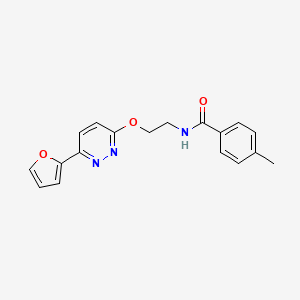
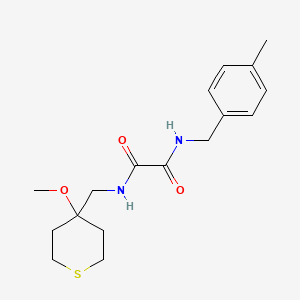
![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)

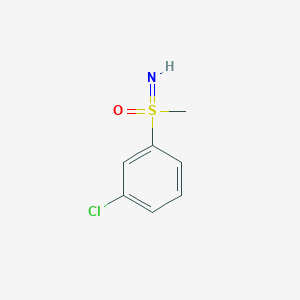

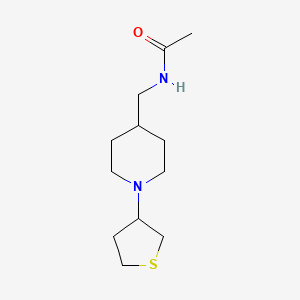
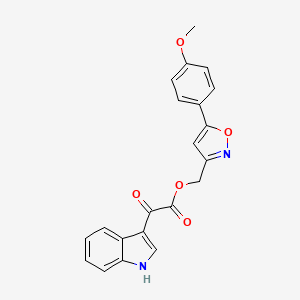
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)